4-(Methylthio)aniline

Übersicht

Beschreibung

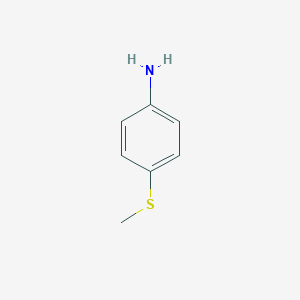

4-(Methylthio)aniline, also known as 4-(Methylmercapto)aniline or 4-Aminothioanisole, is an organic compound with the molecular formula CH₃SC₆H₄NH₂. It is a derivative of aniline where a methylthio group is attached to the para position of the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Methylthio)aniline can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amine. The reaction conditions typically include:

-

Nucleophilic Aromatic Substitution

Reactants: 4-chloronitrobenzene, sodium methylthiolate

Solvent: Dimethylformamide (DMF)

Temperature: 80-100°C

Duration: Several hours

-

Reduction

Reactants: 4-nitro-4-(methylthio)benzene, hydrogen gas

Catalyst: Palladium on carbon (Pd/C)

Solvent: Ethanol

Temperature: Room temperature

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylthio)aniline undergoes various chemical reactions, including:

-

Oxidation

Reagents: Hydrogen peroxide, acetic acid

Conditions: Room temperature

Products: 4-(Methylsulfinyl)aniline

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH₄)

Conditions: Anhydrous ether

Products: 4-(Methylthio)cyclohexylamine

-

Substitution

Reagents: Bromine, iron(III) bromide

Products: 4-(Methylthio)-2-bromoaniline

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid

Reduction: Lithium aluminum hydride, anhydrous ether

Substitution: Bromine, iron(III) bromide

Major Products

Oxidation: 4-(Methylsulfinyl)aniline

Reduction: 4-(Methylthio)cyclohexylamine

Substitution: 4-(Methylthio)-2-bromoaniline

Wissenschaftliche Forschungsanwendungen

4-(Methylthio)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-(Methylthio)aniline involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Methylsulfinyl)aniline

- 4-(Methylthio)-2-bromoaniline

- 4-(Methylthio)cyclohexylamine

Uniqueness

4-(Methylthio)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its methylthio group enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

Biologische Aktivität

4-(Methylthio)aniline, also known as p-methylthioaniline, is an organic compound with the chemical formula CHNS. It has garnered interest in various fields of research due to its biological activities, particularly in the context of antitumor properties, toxicity, and its role in synthetic organic chemistry.

This compound features a methylthio group (-S-CH) attached to the para position of an aniline ring. This structural arrangement influences its reactivity and biological interactions. The compound is characterized by:

- Molecular Weight : 139.22 g/mol

- CAS Number : 104-96-1

- Physical State : Liquid at room temperature

Antitumor Activity

Recent studies have investigated the antitumor potential of various derivatives of this compound. For instance, a study focusing on synthesized flavin analogs, including those derived from methylthio compounds, reported significant growth inhibitory effects against human tumor cell lines such as CCRF-HSB-2 (T-cell acute lymphoblastoid leukemia) and KB (oral epidermoid carcinoma) cells. The IC values for these compounds ranged from 0.61 to 2.7 µg/mL, indicating promising antitumor activity, albeit less potent than standard chemotherapeutics like cytosine arabinoside (Ara-C) .

| Compound Type | IC (µg/mL) | Cell Line |

|---|---|---|

| 2-deoxo-2-methylthioflavin-5-oxides | 1.46 - 2.7 | CCRF-HSB-2 |

| 2-deoxo-2-alkylaminoflavin-5-oxides | 0.61 - 2.1 | KB |

| Cytosine arabinoside (Ara-C) | <0.15 | CCRF-HSB-2 |

Toxicity and Safety

Toxicological evaluations have indicated that this compound exhibits moderate toxicity. The oral LD value is approximately 562 mg/kg, suggesting that while it can be hazardous, it does not pose extreme acute toxicity . Chronic exposure assessments indicate no significant long-term health effects based on current literature; however, exposure should still be minimized .

Environmental Impact

Studies have also explored the environmental implications of using this compound in chemical reactions. Its involvement in sulfoxidation reactions has been noted, where it reacts with oxidants under controlled conditions to yield sulfoxides with high chemoselectivity . This reaction pathway aligns with green chemistry principles due to its efficiency and minimal environmental impact.

Case Studies

-

Antitumor Efficacy Study :

A recent investigation synthesized various derivatives of flavin compounds from this compound and evaluated their antitumor efficacy against human cancer cell lines. The results indicated that while some derivatives showed promising activity, they were generally less effective than established chemotherapeutic agents. -

Toxicological Assessment :

A comprehensive toxicity study assessed the acute and chronic effects of this compound exposure in animal models. Findings suggested that while acute effects were manageable, long-term exposure could lead to mild irritation but no severe chronic effects.

Eigenschaften

IUPAC Name |

4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFROQCFVXOUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059309 | |

| Record name | Benzenamine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-96-1 | |

| Record name | 4-(Methylthio)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioanisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(Methylthio)aniline contribute to the formation of specific metal complexes, and what are the potential applications of these complexes?

A1: this compound can act as a building block for synthesizing intricate metal complexes. In one study [], researchers used a derivative of this compound, specifically a thioether-Schiff base ligand (L·SMe-) derived from this compound and 2-hydroxy-3-methoxybenzaldehyde, to create a series of binuclear Copper(II)-Lanthanide(III) complexes. These complexes, with the general formula [CuLn(L·SMe)2(OOCMe)2(NO3)]· xMeOH (where Ln represents various lanthanides), exhibited ferromagnetic CuII-LnIII exchange interactions. Further investigation into their electron transport properties revealed that the conductivity of these complexes in self-assembled monolayers was lower than typical alkanethiolates. Theoretical calculations suggested that electron transport primarily occurred through the copper centers, rendering the lanthanide ion inconsequential in this regard. This finding was corroborated by experimental current-voltage data. These complexes, particularly those incorporating copper and gadolinium or yttrium, displayed potential as spin filters due to their β-polarized transmission characteristics.

Q2: Can this compound be used to create stimuli-responsive materials?

A2: Yes, this compound can be utilized in the development of materials that exhibit sensitivity to both temperature and oxidation. Research [] has shown that combining this compound with poly(acrylic acid) (PAA) through ionic self-assembly yields nanoparticles with an average diameter of 30-40 nm. These nanoparticles demonstrate an upper critical solution temperature (UCST) that can be modulated by adjusting the this compound content. Interestingly, oxidation of this compound within these nanoparticles, triggered by hydrogen peroxide, leads to an increase in the UCST. This sensitivity to oxidation stems from the amphiphilic nature of the this compound/PAA ion pair, which influences their interfacial activity. Oxidation of this compound diminishes this interfacial activity. These findings suggest the potential of using this compound-containing materials for applications requiring controlled release, especially in environments with varying oxidative states.

Q3: How does the structure of this compound relate to its observed reactivity in chemical reactions?

A3: The structure of this compound plays a crucial role in its reactivity, particularly in its ability to engage in specific chemical reactions. This is evident in a study [] focusing on the cytochrome P450 enzyme. Researchers found that the deuterium kinetic isotope effect (KIE) during the N-dealkylation of substrates like N,N-dimethylaniline, a reaction facilitated by cytochrome P450, was significantly influenced by the presence of this compound derivatives. These findings highlight the importance of structural considerations when employing this compound in chemical reactions, particularly those involving enzyme catalysis.

Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Various analytical techniques are utilized to study this compound and its derivatives. For instance, Fourier-transform infrared (FT-IR) spectroscopy plays a crucial role in deciphering the interactions between this compound and other molecules, such as poly(acrylic acid), in self-assembled systems []. This technique helps elucidate the nature of these interactions, including ionic bonding and changes occurring upon oxidation of this compound. Furthermore, transmission electron microscopy (TEM) is employed to visualize the size and morphology of nanoparticles formed using this compound []. This technique provides valuable insights into the structural characteristics of these materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.